An In-depth Technical Guide to the Chemical Properties and Biological Activity of 3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde
An In-depth Technical Guide to the Chemical Properties and Biological Activity of 3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde is a specialized α,β-unsaturated aldehyde that has garnered significant interest in the field of sensory biology and pharmacology. Its potent and selective activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel makes it a valuable tool for studying nociception, inflammation, and related cellular signaling pathways. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and an in-depth analysis of its mechanism of action as a TRPA1 agonist. The information presented herein is intended to support researchers and drug development professionals in the effective utilization of this compound in their scientific endeavors.
Chemical Identity and Physicochemical Properties
3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde is a synthetic organic compound characterized by a phenyl ring substituted with two trifluoromethyl groups, conjugated to an acrylaldehyde moiety. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the electronic properties of the molecule, particularly the reactivity of the α,β-unsaturated system.
Table 1: Physicochemical Properties of 3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde
| Property | Value | Source |
| IUPAC Name | (2E)-3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-enal | N/A |
| Synonyms | (E)-3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde | [1] |
| CAS Number | 95123-62-9 | [1] |
| Molecular Formula | C₁₁H₆F₆O | [1] |
| Molecular Weight | 268.15 g/mol | [1] |
| Appearance | Expected to be a solid or oil | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | N/A |
| Storage | Store in an inert atmosphere, at 2-8°C.[1] | [1] |
Synthesis of 3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde
The synthesis of 3-(3,5-bis(trifluoromethyl)phenyl)acrylaldehyde is most effectively achieved through an olefination reaction of the corresponding benzaldehyde. While the Wittig reaction is a plausible route, the Horner-Wadsworth-Emmons (HWE) reaction is generally preferred for the synthesis of (E)-α,β-unsaturated aldehydes due to its higher (E)-selectivity and the easier removal of the water-soluble phosphate byproduct.[2][3]
Recommended Synthetic Approach: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde to form an alkene.[4] For the synthesis of the target molecule, 3,5-bis(trifluoromethyl)benzaldehyde is reacted with the ylide generated from a suitable phosphonate reagent, such as diethyl (2-oxoethyl)phosphonate.
Caption: Horner-Wadsworth-Emmons synthesis of the target compound.
Experimental Protocol (Generalized)
Disclaimer: The following protocol is a generalized procedure based on established Horner-Wadsworth-Emmons reactions and has not been optimized for this specific substrate. Appropriate safety precautions should be taken, and the reaction should be monitored carefully.
Materials:
-
3,5-Bis(trifluoromethyl)benzaldehyde
-
Diethyl (2-oxoethyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium carbonate (K₂CO₃)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of diethyl (2-oxoethyl)phosphonate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting ylide solution back to 0 °C and add a solution of 3,5-bis(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure (E)-3-(3,5-bis(trifluoromethyl)phenyl)acrylaldehyde.
Spectroscopic and Analytical Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aldehydic proton (CHO): ~9.5-9.8 ppm (doublet). Vinylic protons (CH=CH): ~6.5-7.8 ppm (multiplets, with a large coupling constant typical of an (E)-alkene). Aromatic protons: ~7.8-8.2 ppm (singlets or narrow multiplets). |
| ¹³C NMR | Carbonyl carbon (C=O): ~190-195 ppm. Alkene carbons (C=C): ~125-155 ppm. Aromatic carbons: ~120-140 ppm, with characteristic quartets for the carbons attached to the CF₃ groups due to C-F coupling. Trifluoromethyl carbons (CF₃): ~120-125 ppm (quartet, ¹JCF ≈ 270 Hz). |
| IR (Infrared) | C=O stretch (aldehyde): ~1680-1700 cm⁻¹. C=C stretch (alkene): ~1620-1640 cm⁻¹. C-F stretch: Strong absorbances around 1100-1300 cm⁻¹. |
| Mass Spec (MS) | Molecular Ion (M⁺): m/z = 268. Key Fragments: Loss of CHO (m/z = 239), and fragments corresponding to the aromatic portion of the molecule. |
Biological Activity: A Potent TRPA1 Agonist
The primary biological significance of 3-(3,5-bis(trifluoromethyl)phenyl)acrylaldehyde lies in its activity as a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[7] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key detector of noxious chemical and physical stimuli.[8][9]
Mechanism of TRPA1 Activation
As an α,β-unsaturated aldehyde, 3-(3,5-bis(trifluoromethyl)phenyl)acrylaldehyde activates TRPA1 through a mechanism of covalent modification.[8][10] The electrophilic β-carbon of the acrylaldehyde moiety is susceptible to nucleophilic attack by the thiol groups of cysteine residues within the N-terminal ankyrin repeat domain of the TRPA1 protein.[9][11] This covalent adduction induces a conformational change in the channel, leading to its opening and subsequent cation influx (primarily Ca²⁺ and Na⁺).[8][10]
Caption: Covalent modification and activation of the TRPA1 channel.
Downstream Signaling Pathways
The activation of TRPA1 and the subsequent influx of cations, particularly Ca²⁺, trigger a cascade of intracellular signaling events in sensory neurons.[12]
-
Membrane Depolarization and Action Potential Firing: The influx of Na⁺ and Ca²⁺ leads to depolarization of the neuronal membrane, which can reach the threshold for firing action potentials, transmitting a pain signal to the central nervous system.[1]
-
Neuropeptide Release: The increase in intracellular Ca²⁺ concentration promotes the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, from the peripheral and central terminals of sensory neurons.[1][12] This contributes to the phenomenon of neurogenic inflammation, characterized by vasodilation and plasma extravasation.
-
Channel Sensitization: TRPA1 activity can be further modulated and sensitized by various inflammatory mediators through the activation of G-protein-coupled receptors (GPCRs) and subsequent engagement of protein kinase A (PKA), protein kinase C (PKC), and phospholipase C (PLC) signaling pathways.[1][13]
Caption: Downstream signaling pathways following TRPA1 activation.
Applications in Research and Drug Development
The specific and potent action of 3-(3,5-bis(trifluoromethyl)phenyl)acrylaldehyde on TRPA1 makes it a valuable pharmacological tool for:
-
Studying TRPA1 function and regulation: Its use can help elucidate the role of TRPA1 in various physiological and pathophysiological processes, including acute and chronic pain, inflammation, respiratory disorders, and itch.[14]
-
High-throughput screening: It can be used as a reference agonist in high-throughput screening assays to identify novel TRPA1 antagonists.
-
Validating animal models of pain and inflammation: This compound can be used to induce TRPA1-mediated nocifensive behaviors and inflammation in preclinical models, providing a means to test the efficacy of potential analgesic and anti-inflammatory drugs.
Safety and Handling
As with all α,β-unsaturated aldehydes, 3-(3,5-bis(trifluoromethyl)phenyl)acrylaldehyde should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde is a key chemical probe for investigating the biology of the TRPA1 ion channel. Its well-defined mechanism of action, involving covalent modification of the channel protein, provides a clear basis for its potent agonist activity. A thorough understanding of its chemical properties, synthesis, and biological effects, as outlined in this guide, is essential for its effective application in advancing our knowledge of sensory neurobiology and for the development of novel therapeutics targeting TRPA1-mediated pathologies.
References
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Hinman, A., et al. (2006). TRP channel activation by reversible covalent modification. Proceedings of the National Academy of Sciences, 103(51), 19564-19568. [Link]
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